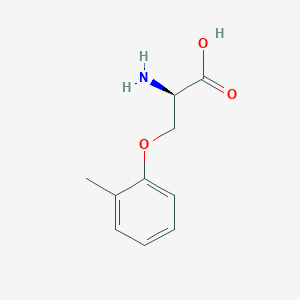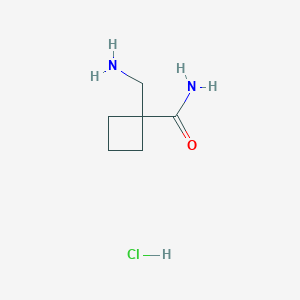
Fmoc-N-Me-L-Trp(Me)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-N-Me-L-Trp(Me)-OH is a derivative of tryptophan, an essential amino acid. This compound is often used in peptide synthesis due to its unique properties, which include the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated nitrogen atom, and a methylated indole ring. These modifications enhance its stability and reactivity, making it a valuable tool in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-L-Trp(Me)-OH typically involves several steps:
Protection of the amino group: The amino group of tryptophan is protected using the Fmoc group.
Methylation of the nitrogen atom: The nitrogen atom in the indole ring is methylated using methyl iodide or a similar reagent.
Methylation of the indole ring: The indole ring is methylated at the desired position using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-N-Me-L-Trp(Me)-OH undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Fmoc group can be removed and replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: The Fmoc group can be removed using piperidine in a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-N-Me-L-Trp(Me)-OH is widely used in peptide synthesis due to its stability and reactivity. It serves as a building block for creating complex peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. Its unique structure allows for the investigation of various biochemical pathways.
Medicine
This compound has potential applications in drug development, particularly in designing peptide-based therapeutics. Its stability and reactivity make it an attractive candidate for creating novel drugs.
Industry
In the industrial sector, this compound is used in the production of specialized peptides and proteins for various applications, including biotechnology and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Fmoc-N-Me-L-Trp(Me)-OH involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The methylated nitrogen and indole ring enhance the compound’s stability and reactivity, allowing for precise control over the synthesis process.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-L-Trp-OH: This compound lacks the methylated nitrogen and indole ring, making it less stable and reactive.
Boc-N-Me-L-Trp(Me)-OH: This compound uses a different protecting group (Boc) instead of Fmoc, which affects its reactivity and stability.
Uniqueness
Fmoc-N-Me-L-Trp(Me)-OH is unique due to its combination of the Fmoc protecting group, methylated nitrogen, and methylated indole ring. These features enhance its stability and reactivity, making it a valuable tool in peptide synthesis and other applications.
Propiedades
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-methylindol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-29-16-18(19-9-7-8-14-25(19)29)15-26(27(31)32)30(2)28(33)34-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h3-14,16,24,26H,15,17H2,1-2H3,(H,31,32)/t26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOCNJPRAJRJLJ-SANMLTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(naphthalen-1-yl)butanoic acid](/img/structure/B8233772.png)

![(3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,3-difluorophenyl)butanoic acid](/img/structure/B8233792.png)





